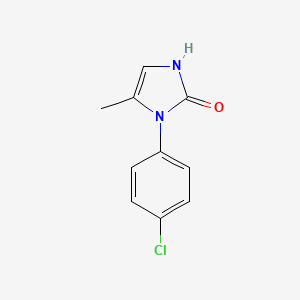

1-(4-chlorophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one

Overview

Description

1-(4-chlorophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one is a useful research compound. Its molecular formula is C10H9ClN2O and its molecular weight is 208.64 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Similar compounds such as pyrazole derivatives have been reported to exhibit potent antileishmanial and antimalarial activities . These compounds interact with specific targets in the parasites Leishmania and Plasmodium, inhibiting their growth and survival .

Mode of Action

Related compounds such as paclobutrazol have been shown to mediate their effects by altering the levels of important plant hormones including gibberellins (gas), abscisic acid (aba), and cytokinins (ck) . This results in changes in plant growth and development .

Biochemical Pathways

Compounds like paclobutrazol affect the isoprenoid pathway, altering the levels of plant hormones by inhibiting gibberellin synthesis and increasing cytokinins level . When gibberellin synthesis is inhibited, more precursors in the terpenoid pathway accumulate, leading to the production of abscisic acid .

Pharmacokinetics

A similar compound, 3-[(4-chlorophenyl)selanyl]-1-methyl-1h-indole (cmi), has been reported to have good absorption, metabolism, and excretion properties, and is predicted to cross the blood-brain barrier .

Result of Action

Similar compounds such as pyrazole derivatives have been shown to exhibit potent antileishmanial and antimalarial activities . For instance, compound 13, a pyrazole derivative, displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively .

Action Environment

Similar compounds such as pyraclostrobin have been reported to be stable in aqueous solution in the dark at ph 4, 5, and 7 . At pH 9, a very slow degradation was observed at ambient temperature .

Biochemical Analysis

Biochemical Properties

1-(4-chlorophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses, such as glutathione peroxidase and catalase . These interactions help in reducing reactive oxygen species (ROS) levels and enhancing the antioxidant defense system. Additionally, it may interact with proteins involved in cell signaling pathways, thereby influencing cellular responses to external stimuli.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to protect dopaminergic neurons from oxidative stress by lowering ROS levels and boosting the glutathione system . This compound may also affect the expression of genes involved in stress responses and metabolic pathways, thereby altering cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been found to interact with enzymes such as glutathione peroxidase and catalase, enhancing their activity and reducing oxidative stress . Additionally, it may inhibit or activate other enzymes involved in metabolic pathways, leading to changes in cellular metabolism and function. The compound’s effects on gene expression are likely mediated through its interactions with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to the compound may lead to sustained changes in cellular function, such as enhanced antioxidant defense and altered metabolic pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit protective effects against oxidative stress and improve cellular function . At high doses, it may cause toxic or adverse effects, such as cellular damage and impaired function. Threshold effects have been observed, where the compound’s beneficial effects are only seen within a specific dosage range.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to oxidative stress and antioxidant defense. It interacts with enzymes such as glutathione peroxidase and catalase, which play crucial roles in reducing ROS levels and protecting cells from oxidative damage . The compound may also affect other metabolic pathways by modulating the activity of key enzymes and altering metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions help in the localization and accumulation of the compound in specific cellular compartments . The compound’s distribution may be influenced by its physicochemical properties, such as solubility and affinity for specific biomolecules.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The compound’s localization can affect its interactions with biomolecules and its overall impact on cellular function. For example, its presence in the nucleus may influence gene expression, while its localization in the mitochondria may affect cellular metabolism and energy production.

Biological Activity

1-(4-Chlorophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one, commonly referred to as compound 1, is an imidazole derivative with significant potential in pharmacological applications. This compound has garnered attention due to its diverse biological activities, particularly in anticancer and antimicrobial domains.

- Molecular Formula : C10H9ClN2O

- Molecular Weight : 208.64 g/mol

- CAS Number : 14058-91-4

Biological Activity Overview

The biological activity of compound 1 has been explored in various studies, revealing its potential as an anticancer agent and its efficacy against certain bacterial strains.

Anticancer Activity

Research indicates that compound 1 exhibits cytotoxic effects on cancer cell lines, particularly HeLa cells. The mechanism of action appears to involve apoptosis induction through caspase activation and cell cycle arrest.

Key Findings:

- IC50 Values : The IC50 value for compound 1 against HeLa cells is reported at approximately 11 µM, indicating potent cytotoxicity .

- Apoptosis Induction : Flow cytometric analysis demonstrated that treatment with compound 1 increases the early apoptotic population of HeLa cells in a concentration-dependent manner. Significant apoptosis was observed at concentrations starting from 5 µM after 24 hours of treatment .

- Caspase Activation : Compound 1 was shown to induce caspase activity, which is a hallmark of the apoptotic pathway. The increased fluorescence from caspase inhibitor binding indicates enhanced caspase activity in treated cells .

Antimicrobial Activity

Compound 1 also exhibits antimicrobial properties. Preliminary studies suggest its effectiveness against both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy:

- Minimum Inhibitory Concentration (MIC) : While specific MIC values for compound 1 were not detailed in the available literature, related compounds with similar structures have shown promising antibacterial activity .

Case Studies

Several studies have focused on the biological implications of imidazole derivatives, including compound 1:

- Study on Apoptosis Mechanisms :

- Antimicrobial Properties Investigation :

Summary Table of Biological Activities

Scientific Research Applications

Biological Activities

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been tested against various human cancer cell lines, demonstrating significant cytotoxicity. The structure-activity relationship (SAR) analyses indicate that modifications to the imidazole ring can enhance its antitumor activity. Notably, derivatives of this compound have shown effectiveness against cervical and bladder cancer cell lines, with some inducing apoptosis in treated cells .

Antimicrobial Activity

The compound exhibits antimicrobial properties as well. Research indicates that it can inhibit the growth of certain bacterial strains, making it a candidate for further development as an antimicrobial agent. The mechanism of action appears to involve interference with bacterial cell wall synthesis and function .

Case Study 1: Antitumor Activity

In a study published in Molecules, researchers synthesized several imidazole derivatives and evaluated their cytotoxic effects on cancer cell lines. One derivative demonstrated an IC50 value significantly lower than that of standard chemotherapeutic agents, indicating a promising lead for further development .

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| 1-(4-Chlorophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one | SISO (Cervical) | 12.5 | Apoptosis induction |

| Derivative X | RT-112 (Bladder) | 8.0 | Cell cycle arrest |

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial properties of the compound against various pathogens. Results indicated that it inhibited the growth of Gram-positive bacteria more effectively than Gram-negative strains. The study suggested that modifications to the side chains could further enhance its antimicrobial profile .

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Effective |

| Escherichia coli | 64 µg/mL | Moderate |

Properties

IUPAC Name |

3-(4-chlorophenyl)-4-methyl-1H-imidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O/c1-7-6-12-10(14)13(7)9-4-2-8(11)3-5-9/h2-6H,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZQAVWFWSKZTSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=O)N1C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401195945 | |

| Record name | 1-(4-Chlorophenyl)-1,3-dihydro-5-methyl-2H-imidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401195945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14058-91-4 | |

| Record name | 1-(4-Chlorophenyl)-1,3-dihydro-5-methyl-2H-imidazol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14058-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Chlorophenyl)-1,3-dihydro-5-methyl-2H-imidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401195945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.